2-Oxaspiro[4.6]undec-6-en-1-ol
Description
2-Oxaspiro[4.6]undec-6-en-1-ol is a bicyclic compound featuring a spiro ring system with a 4-membered oxolane fused to a 6-membered cyclohexene ring. For example, Artemeriopolides A–D, cadinane sesquiterpenoid dimers containing a 2-oxaspiro[4.6]undecan-1,7-dione core, were isolated from Artemisia eriopoda and exhibit antihepatoma cytotoxicity .
Properties
CAS No. |
138330-33-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-oxaspiro[4.6]undec-6-en-1-ol |
InChI |
InChI=1S/C10H16O2/c11-9-10(7-8-12-9)5-3-1-2-4-6-10/h3,5,9,11H,1-2,4,6-8H2 |
InChI Key |
STIIZKVPJUAFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCOC2O)C=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.6]undec-6-en-1-ol typically involves the reaction of cyclohexanone with an appropriate epoxide under acidic or basic conditions. The reaction conditions may vary, but common reagents include strong acids like sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.6]undec-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Oxaspiro[4.6]undec-6-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.6]undec-6-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2-Oxaspiro[4.6]undec-6-en-1-ol and related spiro compounds:
Key Observations:
Ring Size and Oxygen Content: The [4.6] spiro system in 2-Oxaspiro[4.6]undecan-1,7-dione enables strain-dependent reactivity, which may contribute to its bioactivity . Smaller spiro systems (e.g., [4.5] in 1-Oxaspiro[4.5]dec-6-en-2-ol) correlate with increased acute toxicity, possibly due to higher reactivity or bioavailability .
Functional Groups and Bioactivity: Ketones (e.g., 2-Oxaspiro[4.6]undecan-1,7-dione) are linked to cytotoxic effects, whereas hydroxyl groups (e.g., in 1-Oxaspiro[4.5]dec-6-en-2-ol) may enhance solubility but also toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
